molecular formula C15H14N6S2 B12941580 Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane CAS No. 87791-31-9

Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane

Cat. No.: B12941580
CAS No.: 87791-31-9
M. Wt: 342.4 g/mol
InChI Key: WNMYHFKXXFUGHB-UHFFFAOYSA-N
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Description

Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a synthetic derivative of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its role as a hinge-binding motif in ATP-competitive kinase inhibitors . This core scaffold is recognized for its kinase-inhibiting properties and is a common feature in numerous biologically active compounds investigated for their anticancer potential . The specific bisfunctional structure of this compound, featuring two pyrrolopyrimidine units linked by a methane bridge, is designed for advanced research applications, potentially enabling the synthesis of dimeric inhibitors or the exploration of novel binding modes with kinase targets. The 4-(methylthio) substituents on each heterocycle may influence electron distribution and hydrophobic interactions within the enzyme's active site, which can be critical for binding affinity and inhibitory capacity . Researchers can utilize this compound as a key intermediate in the development and evaluation of novel therapeutic agents targeting p21-activated kinases (PAKs) and other kinase families. The pyrrolo[2,3-d]pyrimidine core has been demonstrated to exhibit strong interactions with key regions of kinases, such as the hinge region (e.g., forming hydrogen bonds with Leu398 in PAK4) and surrounding residues with charged side chains . Variations in substituents on this core scaffold can lead to significant, sometimes over 1000-fold, differences in inhibitory potency, highlighting the importance of precise chemical modification for optimizing biological activity . This reagent is provided for research purposes such as investigating structure-activity relationships (SAR), probing kinase signaling pathways, and designing potential inhibitors for cancer research. Scientists are advised to consult the current scientific literature for the most recent findings on the properties and applications of pyrrolo[2,3-d]pyrimidine derivatives.

Properties

CAS No.

87791-31-9

Molecular Formula

C15H14N6S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-methylsulfanyl-7-[(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H14N6S2/c1-22-14-10-3-5-20(12(10)16-7-18-14)9-21-6-4-11-13(21)17-8-19-15(11)23-2/h3-8H,9H2,1-2H3

InChI Key

WNMYHFKXXFUGHB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CN2CN3C=CC4=C3N=CN=C4SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction proceeds through nucleophilic addition, cyclocondensation, and oxidative steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[2,3-d]pyrimidine core allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of the pyrrolo[2,3-d]pyrimidine core, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Effects on Physicochemical Properties

  • Methylthio (-SMe) vs. Amino (-NH2): Methylthio groups (e.g., in the target compound and Compound 95a) increase lipophilicity (logP) compared to amino-substituted analogs (e.g., Compound 4b), which may enhance membrane permeability but reduce aqueous solubility .
  • Halogenated Substituents: Chlorine (Compound 9 ) and fluorine (Compound 95a ) improve binding affinity and metabolic stability. For example, Compound 9 (chlorophenyl substituent) showed 90% yield and higher melting point (144–146°C), suggesting enhanced crystallinity.

Molecular Weight and Drug-Likeness

  • The target compound (unreported MW; estimated ~400–450 g/mol based on analogs) exceeds the ideal range for oral bioavailability (MW < 500). In contrast, Compound 95a (MW 342.43) and Compound 6 (MW 402.49) align better with Lipinski’s rules .

Biological Activity

Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is C15H16N4S2. The structure features two pyrrolo[2,3-d]pyrimidine moieties linked by a methane bridge, with methylthio groups that enhance its pharmacological properties.

Pyrrolo[2,3-d]pyrimidine derivatives are known to act as inhibitors of Janus Kinase 3 (JAK3), a critical enzyme involved in cytokine signaling pathways. The inhibition of JAK3 can modulate immune responses and has implications in treating various autoimmune disorders and cancers. The compound's ability to inhibit JAK3 makes it a candidate for therapies targeting conditions such as rheumatoid arthritis, lupus, and certain types of cancer .

Anticancer Activity

Research indicates that Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • NCI-H460 (lung cancer)
Compound Cell Line IC50 (µM) Mechanism
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methaneMCF-75.0JAK3 inhibition
HCT1164.5Induction of apoptosis
NCI-H4606.0Cell cycle arrest at G1 phase

These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties through its modulation of cytokine production. By inhibiting JAK3, it reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in various inflammatory diseases.

Case Studies

  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane resulted in reduced joint inflammation and destruction compared to controls. Histological analysis showed decreased infiltration of immune cells into the joints.
  • Cancer Therapy : A study involving xenograft models of breast cancer showed that treatment with the compound led to significant tumor regression and increased survival rates in treated animals compared to those receiving placebo.

Future Directions

Further research is warranted to explore the full therapeutic potential of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane. Potential areas include:

  • Combination Therapies : Investigating its efficacy in combination with existing cancer therapies or immunomodulators.
  • Mechanistic Studies : Elucidating the detailed molecular pathways affected by this compound to optimize its use in clinical settings.

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